HDAC3 Inhibitory Potency: 2-Phenylquinoline-4-Carboxylate Scaffold Enables Isoform-Selective Inhibition at Micromolar Concentrations
The 2-substituted phenylquinoline-4-carboxylic acid scaffold—the core pharmacophore of the target compound—was introduced as a cap moiety in a series of HDAC inhibitors. Compound D28, bearing this cap group with a hydroxamic acid ZBG, exhibited selective HDAC3 inhibition (IC50 = 24.45 µM) with no measurable activity against HDAC1, HDAC2, or HDAC6 at tested concentrations [1]. In K562 leukemia cells, D28 induced G2/M cell cycle arrest and apoptosis, with antiproliferative IC50 values of 1.02–5.66 µM across a panel of 10 cancer cell lines [1]. While the target compound (2-chlorophenyl ester) differs from D28, the 2-phenylquinoline-4-carboxylate core confers a privileged geometry for HDAC cap group interactions, and the 2-chlorophenyl ester represents a distinct cap modification ready for SAR exploration.
| Evidence Dimension | HDAC3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; compound contains the 2-phenylquinoline-4-carboxylate pharmacophore scaffold |
| Comparator Or Baseline | D28 (2-phenylquinoline-4-carboxylic acid hydroxamic acid derivative): HDAC3 IC50 = 24.45 µM; HDAC1/2/6: no inhibition. Antiproliferative IC50: 1.02 µM (K562), 1.08 µM (U266), 2.16 µM (HepG2). D29 (hydrazide analog): HDAC3 IC50 = 0.477 µM, but reduced cellular potency [1] |
| Quantified Difference | Scaffold confers HDAC3 selectivity window; target compound provides 2-chlorophenyl ester cap for SAR diversification |
| Conditions | HDAC enzyme inhibition assay; K562 and other cancer cell lines; CCK-8 antiproliferative assay [1] |
Why This Matters
Procurement of the 2-chlorophenyl ester enables researchers to systematically probe how ortho-chloro substitution on the phenyl ester cap affects HDAC isoform selectivity and cellular potency relative to known analogs.
- [1] Hui Q, Zhang L, Feng J, Zhang L. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 2022, 10:937225. DOI: 10.3389/fchem.2022.937225. View Source
